

# Trimelamol CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025



## **An In-depth Technical Guide to Trimelamol**

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and clinical trial data for **Trimelamol**, an antineoplastic agent. The information is intended for researchers, scientists, and professionals in drug development.

### **Chemical Properties**

**Trimelamol** is a synthetic derivative of trimethylmelamine.[1] Its key chemical identifiers and properties are summarized below.



| Property          | Value                                                                                                          | Source |
|-------------------|----------------------------------------------------------------------------------------------------------------|--------|
| CAS Number        | 64124-21-6                                                                                                     | [1][2] |
| Molecular Formula | C9H18N6O3                                                                                                      | [1][3] |
| Molecular Weight  | 258.28 g/mol                                                                                                   |        |
| IUPAC Name        | [[4,6-bis[hydroxymethyl(methyl)amino]-1,3,5-triazin-2-yl]-methylamino]methanol                                 |        |
| Synonyms          | Trimethyloltrimethylmelamine, N(2),N(4),N(6)- trihydroxymethyl- N(2),N(4),N(6)- trimethylmelamine, NSC- 283162 |        |
| Solubility        | Sufficiently soluble for parenteral administration.                                                            | -      |

Note: Specific quantitative data for melting point, boiling point, and pKa were not available in the consulted resources.

#### **Mechanism of Action**

**Trimelamol** functions as an antineoplastic agent through a mechanism that involves the formation of a reactive iminium species. This reactive intermediate is capable of crosslinking DNA, which is understood to be a key contributor to its cytotoxic effects. Unlike some other melamine derivatives, **Trimelamol** does not require metabolic activation to exert its activity.





Click to download full resolution via product page

Proposed mechanism of action for **Trimelamol**.

## **Experimental Protocols and Clinical Findings**

**Trimelamol** has been evaluated in clinical trials for its efficacy against various cancers, particularly refractory ovarian cancer.

#### **Phase I Clinical Trial**

A Phase I trial was conducted to evaluate two different administration schedules for **Trimelamol**: a single intravenous infusion every 3 weeks, and a daily dose for 3 consecutive days, repeated every 3 weeks. Pharmacokinetic analysis was performed for all dose levels on both schedules.

#### **Phase II Clinical Trial**

In a Phase II study, 42 patients with recurrent or platinum-complex-resistant advanced ovarian cancer were treated with **Trimelamol**. The treatment protocol consisted of an 800 mg/m<sup>2</sup> intravenous dose administered daily for 3 days.

#### **Quantitative Data from Clinical Trials**

The following tables summarize the key quantitative data from the clinical trials of **Trimelamol**.

#### **Toxicity Data from Phase I Trial**



Myelosuppression was identified as the dose-limiting toxicity for the single-dose administration. For the 3-day administration schedule, non-hematological toxicities were less pronounced.

| Single Dose (mg/m²) | Median Leukocyte Nadir (x<br>10 <sup>9</sup> /L) | Other Toxicities                                                           |
|---------------------|--------------------------------------------------|----------------------------------------------------------------------------|
| 1800                | 3.2                                              | Doses >1500 mg/m² caused<br>WHO grade 3 nausea and<br>vomiting.            |
| 2100                | 2.6                                              | Thrombocytopenia and anemia were also observed but were not dose-limiting. |
| 2400 (MTD)          | 1.5                                              |                                                                            |

MTD: Maximum Tolerated Dose

| 3-Day Dose (mg/m²/day) | Median Leukocyte Nadir (x 10 <sup>9</sup> /L) |
|------------------------|-----------------------------------------------|
| 800                    | 3.0                                           |
| 900                    | 2.3                                           |
| 1000 (MTD)             | 1.5                                           |

## Efficacy Data from Phase II Trial in Refractory Ovarian Cancer

The objective response rate in the Phase II trial for refractory ovarian cancer was 9.5%.

| Response Type     | Number of Patients |
|-------------------|--------------------|
| Complete Response | 1                  |
| Partial Response  | 3                  |
| Minor Response    | 5                  |



The primary toxicities observed in this trial were nausea and vomiting, with myelosuppression being minor.

#### **Experimental Workflow Diagram**

The following diagram illustrates the workflow of the Phase I clinical trial, from patient enrollment to data analysis.



Click to download full resolution via product page

Workflow of the Phase I clinical trial of **Trimelamol**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Trimelamol | C9H18N6O3 | CID 92368 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trimelamol | 64124-21-6 [chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- To cite this document: BenchChem. [Trimelamol CAS number and chemical properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217834#trimelamol-cas-number-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.